6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves several steps. One common method is the alkylation reaction of 7-hydroxy-4-methyl coumarin with diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Scientific Research Applications
6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives, which are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology: This compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.
Mechanism of Action
The mechanism of action of 6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of drugs and other xenobiotics. The compound’s structure allows it to bind to the active site of these enzymes, blocking their catalytic activity . Additionally, its antioxidant properties contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
6-chloro-8-[(diethylamino)methyl]-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant that also inhibits cytochrome P450 enzymes but has a different substitution pattern on the coumarin ring.
Dicoumarol: Another anticoagulant with a similar mechanism of action but differing in its molecular structure.
4-methylumbelliferone: A coumarin derivative used as a fluorescent probe in biochemical assays.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-chloro-8-(diethylaminomethyl)-3-ethyl-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-5-11-10(4)12-8-14(18)15(20)13(9-19(6-2)7-3)16(12)22-17(11)21/h8,20H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSFSVATRKBBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC(=C(C(=C2OC1=O)CN(CC)CC)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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